
Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- is an organic compound with a complex structure that includes a cyclohexanone ring and a 2-(2-oxo-1,2-diphenylethyl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- typically involves the reaction of cyclohexanone with 2-oxo-1,2-diphenylethyl derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexanone ring and a different substituent.
2-Cyclohexen-1-one: A related compound with a double bond in the cyclohexanone ring.
Uniqueness
Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- is unique due to its specific substituent, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various research fields.
Propiedades
Número CAS |
54669-90-8 |
|---|---|
Fórmula molecular |
C20H20O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(2-oxo-1,2-diphenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C20H20O2/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(22)16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2 |
Clave InChI |
VDZLBCNNXGKLHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


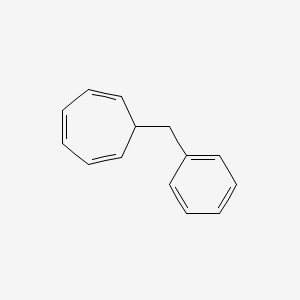
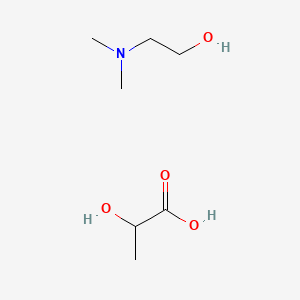




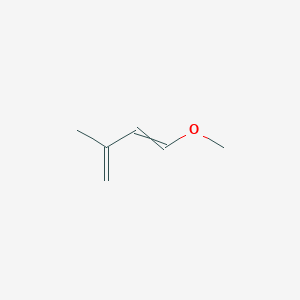
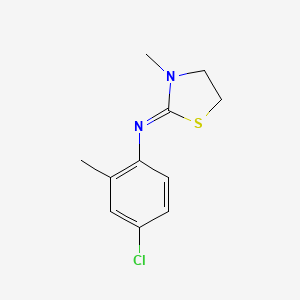
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
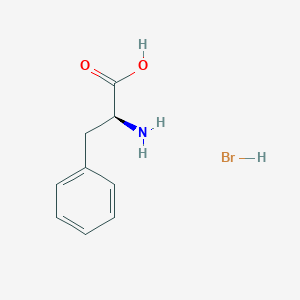
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
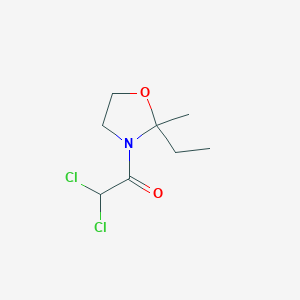
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
